molecular formula C10H12O3 B1679720 Propylparaben CAS No. 94-13-3

Propylparaben

Cat. No. B1679720
CAS RN: 94-13-3
M. Wt: 180.2 g/mol
InChI Key: QELSKZZBTMNZEB-UHFFFAOYSA-N
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Description

Propylparaben, also known as nipasol, is a preservative used in skincare, cosmetic formulations, and food products . It belongs to a group of preservatives called parabens, which have slightly different functions and anti-microbial activity based on their size . Other common parabens include methylparaben, butylparaben, isobutylparaben, and ethylparaben . Propylparaben is used to extend the shelf-life of a product by preventing microbial contamination .


Synthesis Analysis

Parabens, including propylparaben, are synthesized through an acid–base reaction or esterification process, using p-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay .


Molecular Structure Analysis

Propylparaben has the molecular formula C10H12O3 . It is the n-propyl ester of p-hydroxybenzoic acid . It occurs as a natural substance found in many plants and some insects .


Chemical Reactions Analysis

The solubility of propylparaben is an endothermic process, where phase separation occurs at intermediate mixtures, reaching its minimum solubility in pure water at 278.15 K and the maximum solubility in pure acetonitrile at 315.15 K .


Physical And Chemical Properties Analysis

Propylparaben forms small colorless crystals or white crystalline powders with practically no odor or taste . It is soluble in alcohol, ether, glycerin, and propylene glycol and slightly soluble or almost insoluble in water .

Scientific Research Applications

Preservative in Various Industries

Propylparaben is widely used in different industries as a preservative and antimicrobial compound . It plays a critical role in extending the shelf life of products by inhibiting the growth of fungi, bacteria, and yeast .

Use in Pharmaceutical Industry

In the pharmaceutical industry, Propylparaben is used as an excipient. It is known for its effective antimicrobial properties, which helps in preserving the medicinal formulations .

Use in Cosmetics

Propylparaben is extensively used in the cosmetics industry. Its antimicrobial properties help in preserving various cosmetic products and extending their shelf life .

Use in Food Industry

The food industry also utilizes Propylparaben as a preservative. Its broad-spectrum antimicrobial activity is effective over a wide pH range, making it suitable for preserving various food products .

Allergenic Testing

Propylparaben is used in allergenic testing. It helps in identifying potential allergens and understanding the body’s response to certain substances .

Optical Applications

Recent experimental and theoretical investigations have shown that Propylparaben crystals can be used for optical applications. These crystals have been grown by solvent evaporation process with a solvent like methanol. They have been found to have high optical nature nonlinearities, making them suitable for use in photonics and laser industry .

Mechanism of Action

Target of Action

Propylparaben, a derivative of p-hydroxybenzoic acid, is widely used in various industries as a preservative and antimicrobial compound . It primarily targets a broad spectrum of microorganisms . It is also known to interfere with the hypothalamo-pituitary-gonadal axis, behaving similarly to female hormones, and can negatively affect the reproductive function of males .

Mode of Action

It is thought to disrupt membrane transport processes or inhibit the synthesis of dna, rna, and some key enzymes, such as atpases and phosphotransferases, in some bacterial species . Propylparaben is considered more active against bacteria than methylparaben due to its greater solubility in the bacterial membrane, which may allow it to reach cytoplasmic targets in greater concentrations .

Biochemical Pathways

Propylparaben can induce apoptosis and disrupt cell cycle pathways . It has been shown to reduce cell viability in a dose-dependent manner, induce cell cycle arrest at the sub-G1 phase by reducing the expression levels of cyclin D1, and enhance the activity of caspase-3 .

Pharmacokinetics

The pharmacokinetics of propylparaben in humans have been studied. After oral administration, propylparaben exhibits peak concentrations in the blood between 30 min and 1 h post-dosing, with absorption nearly complete . Glucuronosyltransferases, found in liver microsomes, can transform propylparaben into propylparaben glucuronide, a major metabolite, which is water-soluble and thus excreted in urine .

Result of Action

The impact of propylparaben on humans, animals, and ecosystems is a matter of discussion within the scientific community. It is proven that propylparaben can act as an endocrine disruptor, and some reports suggest that they are carcinogenic compounds . Propylparaben can reduce cell viability, induce apoptosis, and disrupt cell cycle pathways .

Action Environment

The presence of propylparaben in ecosystems is mainly related to wastewater discharges . It has been detected in several media at µg/L and ng/L scales . The introduction of these compounds in nature is related to the domestic and industrial effluent discharges . The effectiveness of propylparaben can decrease due to interfering substances like polysaccharides, proteins, and lipids .

Safety and Hazards

While the FDA and the Cosmetic Ingredient Review (CIR) have found no risks with the use of parabens, including propylparaben, there are ongoing debates about their safety . Some studies suggest that propylparaben may be linked to several health concerns, including hormone disruption, cancer, and allergies .

Future Directions

The global Propyl Paraben market stood at approximately 110 thousand tonnes in 2023 and is anticipated to grow at a CAGR of 3.2% during the forecast period . The growing demand for personal care and cosmetic products, particularly in emerging economies, is driving the demand for propylparaben .

properties

IUPAC Name

propyl 4-hydroxybenzoate
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InChI

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3
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InChI Key

QELSKZZBTMNZEB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)O
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Molecular Formula

C10H12O3
Record name PROPYL-4-HYDROXYBENZOATE
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Related CAS

35285-69-9 (mono-hydrochloride salt)
Record name Propylparaben [USAN:NF]
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DSSTOX Substance ID

DTXSID4022527
Record name Propylparaben
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Molecular Weight

180.20 g/mol
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Physical Description

Propyl-4-hydroxybenzoate appears as colorless crystals or white powder or chunky white solid. Melting point 95-98 °C. Odorless or faint aromatic odor. Low toxicity, Tasteless (numbs the tongue). pH: 6.5-7.0 (slightly acidic) in solution., Colorless or white solid; [Hawley] White powder; [MSDSonline], Solid
Record name PROPYL-4-HYDROXYBENZOATE
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Boiling Point

271 °F at 1 mmHg (NTP, 1992), 294.00 to 295.00 °C. @ 760.00 mm Hg
Record name PROPYL-4-HYDROXYBENZOATE
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Solubility

less than 1 mg/mL at 54 °F (NTP, 1992), In water, 5.00X10+2 mg/L at 25 °C, Soluble in 2000 parts water; slightly soluble in boiling water, In water, 463 mg/L at 20 °C, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, For more Solubility (Complete) data for PROPYLPARABEN (6 total), please visit the HSDB record page., 0.5 mg/mL at 25 °C
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Density

1.28 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.287 g/cu cm at 20 °C, Density: 1.0630 g/cu cm at 102 °C
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Vapor Pressure

0.000555 [mmHg]
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Mechanism of Action

...The mechanism of propyl paraben may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation...
Record name PROPYLPARABEN
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Product Name

Propylparaben

Color/Form

White crystals, Prisms from ether

CAS RN

94-13-3
Record name PROPYL-4-HYDROXYBENZOATE
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Melting Point

203 to 208 °F (NTP, 1992), 96.1 °C, 96 - 97 °C
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Synthesis routes and methods

Procedure details

The SQ 30,741 and parabens are mixed with dibutyl sebacate with gentle heat, not over 50° C., and melted together and Polysorbate 60 and cetyl alcohol added. Water is heated to 80° C. to dissolve the sodium carboxymethyl cellulose forming an aqueous phase which is added with vigorous agitation to the oil phase to emulsify. Agitation is continued until the temperature drops down to 48° C. Sufficient 50° C. water is added to make 100 gm. Mixing is continued at a slow rate to congeal the mixture, until the lotion drops down to room temperature.
[Compound]
Name
SQ 30,741
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
parabens
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polysorbate 60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium carboxymethyl cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Propylparaben, an ester of p-hydroxybenzoic acid (PHBA), primarily functions as an antimicrobial preservative. While its exact mechanism of action is not fully understood, it is believed to disrupt microbial cell membrane function, leading to cell death. []

A: Propylparaben's interaction with microbial cell membranes disrupts their integrity and essential functions, ultimately leading to cell death. This inhibits microbial growth and spoilage, making it an effective preservative. []

A: While Propylparaben's primary action is antimicrobial, research suggests it can bind to estrogen receptors, albeit with significantly lower affinity compared to natural estradiol. [] Studies have shown it can impact vitellogenesis and sex ratios in zebrafish, suggesting endocrine-disrupting potential. [, ] Furthermore, it has been shown to stimulate proliferation and estradiol secretion in MCF-7 breast cancer cells. []

A: Propylparaben has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. []

A: Yes, Propylparaben exhibits characteristic absorption peaks in the terahertz (THz) range. Studies utilizing THz time-domain spectroscopy have identified notable peaks at 1.37 and 1.61 THz. []

A: Studies show that Propylparaben exhibits significant sorption to certain materials, impacting its effectiveness as a preservative. For instance, Tygon® and Clearflo® tubings exhibit high sorption of Propylparaben, while Teflon®, Zelite®, and Vitube® show minimal sorption. []

ANone: The provided research papers do not discuss catalytic properties or applications of Propylparaben.

ANone: The provided research papers do not extensively cover the use of computational chemistry or modeling for Propylparaben.

A: Research suggests that the alkyl chain length of parabens, including Propylparaben, correlates with their estrogenic activity. Generally, longer alkyl chains are associated with increased estrogenic potential. [] This highlights the impact of structural modifications on the compound's biological activity.

A: While the provided research doesn't delve into specific formulation strategies for Propylparaben, it's widely used in combination with other parabens or preservatives to enhance its efficacy. Additionally, techniques like encapsulation or the use of cyclodextrin complexes could potentially be employed to improve its stability, solubility, or bioavailability. [, ]

A: Research indicates that Propylparaben, when applied topically, can penetrate the stratum corneum but undergoes significant metabolism within the skin. It's primarily hydrolyzed by carboxylesterases to PHBA, with only a small percentage reaching systemic circulation. []

A: Studies suggest that Propylparaben doesn't accumulate in the body. It's rapidly metabolized and excreted, and serum concentrations remain low even after intravenous administration. []

A: Various in vitro models, including bacterial culture assays and cell line studies, are utilized to evaluate Propylparaben's antimicrobial activity. Additionally, animal models like zebrafish and rodents are used to assess potential endocrine-disrupting effects. [, , , ]

ANone: The provided research papers primarily focus on Propylparaben's use as a preservative and do not specifically address resistance mechanisms or cross-resistance.

A: While Propylparaben is rapidly metabolized and excreted, research suggests potential long-term effects, particularly regarding endocrine disruption. Studies have shown it can influence mammary gland development in mice, raising concerns about its potential impact on breast cancer risk. []

A: Research suggests caution when using products containing Propylparaben on damaged skin. While generally considered non-irritating and non-sensitizing to healthy skin, it can cause sensitization in individuals with damaged or broken skin. []

ANone: The provided research papers do not discuss drug delivery and targeting strategies for Propylparaben.

ANone: The provided research papers do not discuss specific biomarkers or diagnostic applications related to Propylparaben.

A: High-Performance Liquid Chromatography (HPLC) is widely used to quantify Propylparaben in various matrices, including pharmaceutical formulations and cosmetics. Additionally, techniques like Thin Layer Chromatography (TLC) and Terahertz Time-Domain Spectroscopy (THz-TDS) are also employed. [, , , , ]

A: While research on Propylparaben's environmental fate is ongoing, its widespread use raises concerns about its potential for bioaccumulation and endocrine-disrupting effects in aquatic organisms. [] Studies are needed to fully understand its degradation pathways and long-term ecological impacts.

A: Propylparaben's solubility in water is relatively low, which can impact its bioavailability and efficacy in certain formulations. Research has explored its interaction with beta-cyclodextrin to form inclusion complexes, which can enhance its solubility and potentially improve its performance. []

A: Analytical method validation for Propylparaben, as with other pharmaceuticals, involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, , ]

ANone: The provided research papers primarily focus on analytical techniques and do not delve into specific quality control and assurance measures for Propylparaben.

ANone: The provided research papers do not discuss Propylparaben's immunogenicity or its potential to elicit immunological responses.

ANone: The provided research papers do not specifically address Propylparaben's interactions with drug transporters.

ANone: The provided research papers primarily focus on Propylparaben's preservative action and do not discuss its interactions with drug-metabolizing enzymes.

ANone: The provided research papers do not extensively cover Propylparaben's biocompatibility and biodegradability.

ANone: The provided research papers do not provide information on recycling and waste management strategies specific to Propylparaben.

A: The provided research papers highlight the utilization of various analytical techniques and experimental models, demonstrating the available research infrastructure and resources for studying Propylparaben. These include techniques like HPLC, TLC, THz-TDS, and in vivo models like zebrafish. [, , , , , ]

ANone: The provided research papers primarily focus on current findings and do not provide a comprehensive historical context or highlight specific milestones in Propylparaben research.

A: The research on Propylparaben spans multiple disciplines, including analytical chemistry, toxicology, environmental science, and endocrinology, highlighting the importance of cross-disciplinary collaboration to fully understand its properties, applications, and potential risks. [, , , , , , , , , , , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.